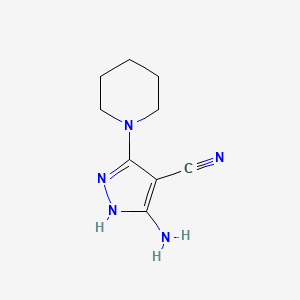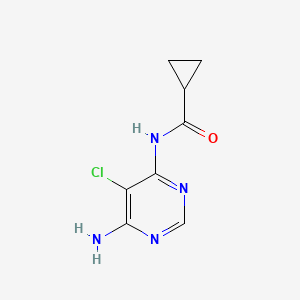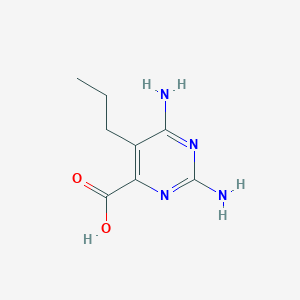
2,6-Diamino-5-propylpyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diamino-5-propylpyrimidine-4-carboxylic acid is a derivative of pyrimidine, a heterocyclic aromatic organic compound. This compound is known for its ability to form stable complexes with metal ions, making it useful in various chemical reactions and industrial processes . It is commonly used as a chemical intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 2,6-diamino-5-propylpyrimidine-4-carboxylic acid typically involves the reaction of appropriate pyrimidine derivatives with various reagents. One common method involves the use of 2,4-diamino-6-hydroxypyrimidine as a starting material, which is then chlorinated under the action of phosphorus oxychloride . The reaction conditions often include quenching with alcohols and dispersing with an organic solvent to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of safer quenching agents and efficient separation techniques are crucial for industrial applications .
化学反応の分析
Types of Reactions: 2,6-Diamino-5-propylpyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
科学的研究の応用
2,6-Diamino-5-propylpyrimidine-4-carboxylic acid has several scientific research applications, including:
作用機序
The mechanism by which 2,6-diamino-5-propylpyrimidine-4-carboxylic acid exerts its effects involves its interaction with metal ions to form stable complexes. These complexes can participate in various biochemical and chemical processes, influencing molecular targets and pathways. The specific pathways involved depend on the context in which the compound is used .
類似化合物との比較
2,4-Diamino-6-chloropyrimidine: Used in the synthesis of Minoxidil and other pharmaceutical compounds.
4-Amino-2,6-dimethoxypyrimidine: Used in various organic synthesis reactions.
Uniqueness: 2,6-Diamino-5-propylpyrimidine-4-carboxylic acid is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful in applications requiring such complexes, distinguishing it from other similar pyrimidine derivatives .
特性
CAS番号 |
13166-62-6 |
|---|---|
分子式 |
C8H12N4O2 |
分子量 |
196.21 g/mol |
IUPAC名 |
2,6-diamino-5-propylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H12N4O2/c1-2-3-4-5(7(13)14)11-8(10)12-6(4)9/h2-3H2,1H3,(H,13,14)(H4,9,10,11,12) |
InChIキー |
DHBVWSJKKXMBCD-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(N=C(N=C1N)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-[(4-Ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-5-yl]piperidine](/img/structure/B13991313.png)
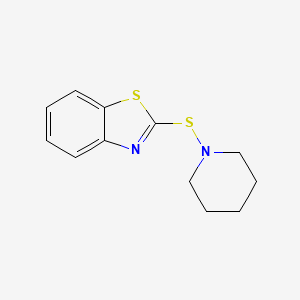
![N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13991326.png)
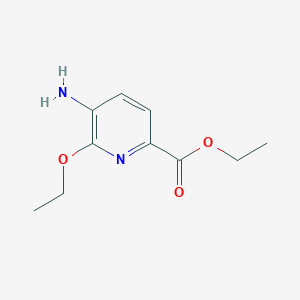
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one](/img/structure/B13991337.png)
![Butyl 2-[5-(butoxycarbonylmethylamino)pentylamino]acetate](/img/structure/B13991338.png)
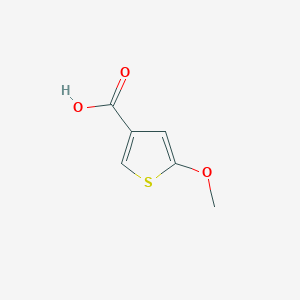
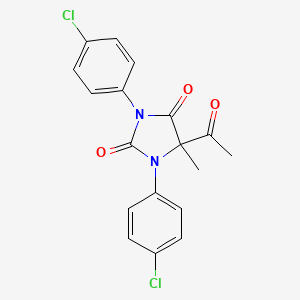

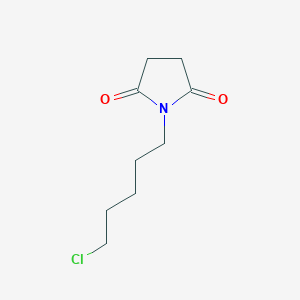
![1-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]pyrrolidin-2-one](/img/structure/B13991366.png)

